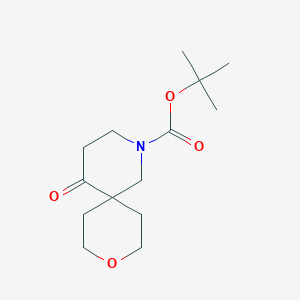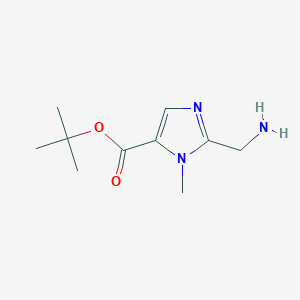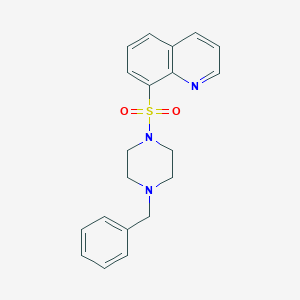
8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical reactions that enable the incorporation of different functional groups, leading to a wide range of compounds with diverse properties. For instance, the synthesis of novel quinoline derivatives can be achieved through reactions involving carboxylic acids, o-aminophenols, or o-amino thiophenols, using polyphosphoric acid as a cyclizing agent (Bodke, Shankerrao, & Harishkumar, 2013). These methods demonstrate the versatility in synthesizing quinoline derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline, is characterized by spectroscopic techniques such as FT-IR, NMR, and X-Ray diffraction studies. The dihedral angles between the benzene and quinoline rings, as well as the orientation of functional groups, play a significant role in determining the compound's chemical behavior and interactions (Desai et al., 2019).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, leading to the formation of compounds with potential biological activities. For example, quinoline-3-carbaldehyde hydrazones show pronounced cancer cell growth inhibitory effects, demonstrating the chemical reactivity of quinoline derivatives towards synthesizing biologically active compounds (Korcz et al., 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and fluorescence, are influenced by their molecular structure and substituents. For instance, some quinoline derivatives exhibit fluorescent properties in solution, with the fluorescence intensity and wavelength depending on the solvent polarity (Bodke, Shankerrao, & Harishkumar, 2013).
科学的研究の応用
Synthesis and Structural Insights
- The synthesis and characterization of quinoline derivatives have been a subject of interest due to their significant cytotoxic properties. A study presented the synthesis of novel quinoline-3-carbaldehyde hydrazones, which exhibited pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents (Korcz et al., 2018).
- Another research effort focused on the copper(II)-catalyzed remote sulfonylation of aminoquinolines, indicating advancements in environmentally friendly synthetic methodologies (Xia et al., 2016).
Biological Applications and Potentials
- Quinoline derivatives have been identified as effective fluorescent probes, with some compounds emitting green light with high quantum yields. This suggests their application in the development of new fluorescent materials (Bodke et al., 2013).
- The design and synthesis of a caged Zn2+ probe based on the quinoline scaffold demonstrates the compound's utility in bioimaging and cellular studies, highlighting its significant increase in fluorescence emission upon complexation with Zn2+ (Aoki et al., 2008).
- A study on the synthesis of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles revealed considerable cytotoxic activity against human tumor cell lines, showcasing the potential of these compounds as anticancer and antiviral agents (Faidallah et al., 2012).
Antimicrobial and Antiviral Research
- New compounds of quinoline clubbed with sulfonamide moiety were synthesized for their antimicrobial properties, indicating high activity against Gram-positive bacteria (No authors listed, 2019).
- Quinoline as a privileged scaffold in cancer drug discovery emphasizes the synthetic versatility of quinoline, allowing the generation of structurally diverse derivatives with anticancer activities (Solomon Vr & Lee, 2011).
将来の方向性
While specific future directions for 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline are not provided in the search results, it is clear that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
特性
IUPAC Name |
8-(4-benzylpiperazin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,19-10-4-8-18-9-5-11-21-20(18)19)23-14-12-22(13-15-23)16-17-6-2-1-3-7-17/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDADFNBPZDWIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2492848.png)
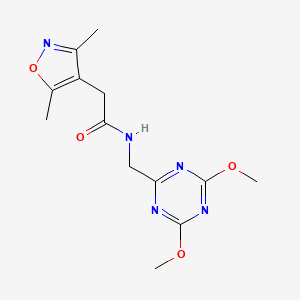
![1-Cyclopentyl-3-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2492850.png)

![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2492854.png)


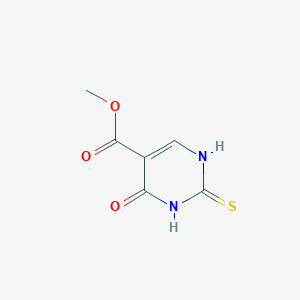
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2492858.png)
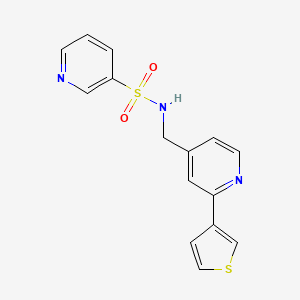
![Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2492864.png)
